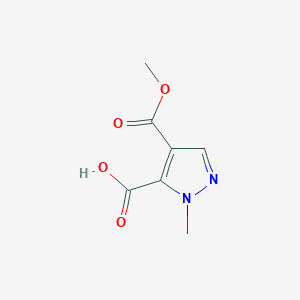

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(6(10)11)4(3-8-9)7(12)13-2/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVYDPDSDRTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672615 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131912-84-9 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by esterification and carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that modifications of the pyrazole ring can enhance antibacterial activity against various pathogens, making 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Another significant application is in the development of anti-inflammatory drugs. Pyrazole derivatives have shown promise in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases. The compound's structure allows for interactions with key enzymes involved in inflammation, potentially leading to the synthesis of novel anti-inflammatory agents .

Biochemical Applications

Buffering Agent in Cell Cultures

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been utilized as a non-ionic organic buffering agent in biological experiments. It maintains pH levels within a range suitable for cell culture applications (pH 6-8.5), which is critical for optimal cell growth and function .

Agricultural Science Applications

Pesticide Development

In agricultural research, this compound has been investigated for its potential as a pesticide or herbicide. Its structural characteristics suggest that it may interact with plant metabolic pathways, providing a basis for developing environmentally friendly agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Enhanced activity against pathogens |

| Anti-inflammatory Drugs | Inhibition of inflammatory pathways | |

| Biochemistry | Buffering Agent in Cell Cultures | Maintains optimal pH for cell growth |

| Agricultural Science | Pesticide Development | Potential interaction with plant metabolism |

Case Studies

-

Antimicrobial Activity Study

- Researchers synthesized various derivatives of pyrazole compounds, including 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Testing against Gram-positive and Gram-negative bacteria revealed significant antimicrobial effects, suggesting its potential as a lead compound in drug development .

- Inflammation Pathway Inhibition

- Buffering Capacity Evaluation

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations

Positional Isomerism :

- The positional shift of the methoxycarbonyl group (e.g., 4- vs. 3-position) alters electronic properties. For example, the 4-substituted isomer may exhibit stronger intramolecular hydrogen bonding between the ester and carboxylic acid groups, affecting solubility and reactivity .

- Chloro-substituted analogs (e.g., 4-chloro derivative) replace the ester with an electron-withdrawing Cl atom, reducing steric bulk but increasing electrophilicity at the pyrazole core .

Alkyl vs. Aryl Substituents :

Hydrolysis of Ester Groups

The methoxycarbonyl group in the target compound is susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding pyrazole-5-carboxylic acid derivatives. This reactivity is shared with analogs like ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, which hydrolyzes to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (80% yield) .

Pharmacological Potential

- 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8): The methoxyphenyl group enhances binding to aromatic receptors, making it a candidate for kinase inhibitors .

Physicochemical Properties

Table 2: Physical and Spectral Data

Biological Activity

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole ring structure. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 184.15 g/mol

- CAS Number : 1131912-84-9

The biological activity of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In vitro studies indicated that certain pyrazole derivatives could reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone .

Antifungal Activity

In addition to antibacterial effects, 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has demonstrated antifungal activity. Research indicates that modifications in the pyrazole structure can lead to enhanced antifungal properties against phytopathogenic fungi .

Study on Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Among the compounds tested, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing the potential for developing new anti-inflammatory agents based on the pyrazole structure .

Antimicrobial Screening

Burguete et al. synthesized novel 1,5-diaryl pyrazoles and evaluated their antimicrobial activities against standard bacterial strains. One compound showed significant activity against Klebsiella pneumoniae, indicating the potential of pyrazole derivatives in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA) and subsequent hydrolysis. For instance, a related pyrazole-4-carboxylic acid derivative was synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid . Esterification or methoxycarbonyl group introduction may involve coupling agents like DCC or DMAP in anhydrous conditions. Purity is ensured via recrystallization (e.g., ethanol/water) and validated by TLC/HPLC.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/carboxylic acid).

- NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyrazole protons at δ 6.5–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~165–175 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which showed intermolecular O–H···O bonds .

Basic: How can solubility and purification challenges be addressed for this compound?

Methodological Answer:

- Solubility : Pyrazole carboxylic acids are typically polar but may require DMSO or DMF for dissolution. Adjusting pH (e.g., using NaHCO₃ for deprotonation) enhances aqueous solubility.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is effective. For derivatives with nitro or chloro groups (e.g., 4-nitro analogs), gradient elution improves separation .

Advanced: How do substituents (e.g., nitro, chloro) influence reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at position 4) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Chloro groups (e.g., 3-chloro derivatives) may sterically hinder reactions but improve lipophilicity for membrane penetration .

- Biological Impact : Nitro-substituted pyrazoles exhibit antimicrobial activity, while methoxycarbonyl groups can modulate pharmacokinetics by altering metabolic stability. SAR studies on analogs show that substituent position dictates binding affinity to biological targets (e.g., COX-2 inhibition) .

Advanced: What computational methods are used to model this compound’s properties?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, B3LYP/6-31G(d) simulations matched experimental bond lengths and angles .

- Molecular Docking : Used to study interactions with enzymes (e.g., cyclooxygenase). Charge distribution and electrostatic potential maps guide functional group modifications .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Model Variability : Differences in in vitro (e.g., MIC assays) vs. in vivo (rodent models) results may arise from bioavailability or metabolism. Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Dose-Response Analysis : Use Hill plots to compare potency (EC₅₀) across studies. For example, anti-inflammatory activity discrepancies in pyrazole derivatives were resolved by normalizing to plasma protein binding .

Advanced: How to optimize reaction conditions for scalable synthesis?

Methodological Answer:

- Catalysis : Use Pd/C or CuI for cross-coupling steps to improve yields (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent/Temperature : Reflux in THF or toluene enhances cyclocondensation efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .

- Workflow : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring of ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.